molecular formula C19H15N3 B10845314 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Cat. No.: B10845314
M. Wt: 285.3 g/mol
InChI Key: PBPLGORPOONLEQ-UHFFFAOYSA-N
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Description

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a heterocyclic compound that features both imidazole and quinoline moieties These structures are known for their significant roles in medicinal chemistry, particularly due to their biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline typically involves the construction of the imidazole and quinoline rings followed by their coupling. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Imidazol-1-ylmethyl-8-phenyl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-Imidazol-1-ylmethyl-8-phenyl-quinoline has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline ring can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring structure.

    Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and 2-phenylquinoline share the quinoline ring structure.

Uniqueness

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is unique due to the combination of both imidazole and quinoline rings in a single molecule. This dual functionality can lead to enhanced biological activity and versatility in chemical reactions compared to compounds containing only one of these rings .

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)-8-phenylquinoline

InChI

InChI=1S/C19H15N3/c1-2-5-16(6-3-1)18-12-15(13-22-10-9-20-14-22)11-17-7-4-8-21-19(17)18/h1-12,14H,13H2

InChI Key

PBPLGORPOONLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)CN4C=CN=C4)C=CC=N3

Origin of Product

United States

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